Cas no 1256355-63-1 (4-(2-Fluoroethoxy)phenylboronic acid)
4-(2-Fluoroethoxy)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-(2-Fluoroethoxy)phenyl)boronic acid
- 4-(2-FLUOROETHOXY)PHENYLBORONIC ACID;
- 4-(2-Fluoroethoxy)phenylboronic acid
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- MDL: MFCD17214255
- Inchi: 1S/C8H10BFO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2
- InChI Key: XNKMLDGLDSQHSH-UHFFFAOYSA-N
- SMILES: FCCOC1C=CC(B(O)O)=CC=1
Computed Properties
- Exact Mass: 184.07100
Experimental Properties
- PSA: 49.69000
- LogP: -0.28530
4-(2-Fluoroethoxy)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F489513-25mg |
4-(2-Fluoroethoxy)phenylboronic acid |
1256355-63-1 | 25mg |
$81.00 | 2023-05-18 | ||
| TRC | F489513-50mg |
4-(2-Fluoroethoxy)phenylboronic acid |
1256355-63-1 | 50mg |
$133.00 | 2023-05-18 | ||
| TRC | F489513-100mg |
4-(2-Fluoroethoxy)phenylboronic acid |
1256355-63-1 | 100mg |
$196.00 | 2023-05-18 | ||
| TRC | F489513-250mg |
4-(2-Fluoroethoxy)phenylboronic acid |
1256355-63-1 | 250mg |
$345.00 | 2023-05-18 | ||
| Chemenu | CM206672-5g |
(4-(2-Fluoroethoxy)phenyl)boronic acid |
1256355-63-1 | 95% | 5g |
$2077 | 2023-02-03 | |
| abcr | AB309891-250 mg |
4-(2-Fluoroethoxy)phenylboronic acid, 96%; . |
1256355-63-1 | 96% | 250mg |
€359.90 | 2023-04-26 | |
| eNovation Chemicals LLC | D780383-1g |
4-(2-Fluoroethoxy)phenylboronic Acid |
1256355-63-1 | 95% | 1g |
$935 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183586-250mg |
(4-(2-Fluoroethoxy)phenyl)boronic acid |
1256355-63-1 | 98% | 250mg |
¥2002.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183586-1g |
(4-(2-Fluoroethoxy)phenyl)boronic acid |
1256355-63-1 | 98% | 1g |
¥5344.00 | 2024-08-09 | |
| abcr | AB309891-250mg |
4-(2-Fluoroethoxy)phenylboronic acid, 96%; . |
1256355-63-1 | 96% | 250mg |
€359.90 | 2025-03-19 |
4-(2-Fluoroethoxy)phenylboronic acid Suppliers
4-(2-Fluoroethoxy)phenylboronic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-(2-Fluoroethoxy)phenylboronic acid
Introduction to 4-(2-Fluoroethoxy)phenylboronic Acid (CAS No. 1256355-63-1)
4-(2-Fluoroethoxy)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. With the CAS number 1256355-63-1, this compound represents a derivative of phenylboronic acid, featuring a fluoroethoxy substituent on the aromatic ring. This unique structural motif imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications, particularly in the development of advanced materials and pharmaceuticals.
The fluoroethoxy group introduces both electronic and steric effects to the molecule, influencing its reactivity and interaction with other biological or chemical systems. Boronic acids, in general, are well-known for their role as chelating agents and are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of the fluoroethoxy moiety in 4-(2-Fluoroethoxy)phenylboronic acid enhances its utility in these transformations, making it an attractive building block for constructing complex molecular architectures.
In recent years, there has been a surge in research focusing on boronic acid derivatives due to their broad spectrum of applications. One particularly notable area is their use as probes and tools in biochemical assays. The ability of boronic acids to form reversible covalent bonds with diols has been leveraged to develop high-throughput screening methods for identifying glycosidase inhibitors. The fluorine atom in 4-(2-Fluoroethoxy)phenylboronic acid can further modulate the binding affinity and selectivity of such probes, enabling more precise targeting of biological pathways.
Moreover, the pharmaceutical industry has recognized the potential of this compound as a precursor in drug discovery. Boronic acid derivatives have shown promise as inhibitors of various enzymes and receptors, making them candidates for treating a wide range of diseases. For instance, studies have demonstrated that boronic acid-containing compounds can interact with metalloproteinases, which are implicated in conditions such as cancer and inflammation. The structural features of 4-(2-Fluoroethoxy)phenylboronic acid may contribute to its efficacy in modulating these enzymatic activities by enhancing binding interactions or altering enzyme conformation.
The synthesis of 4-(2-Fluoroethoxy)phenylboronic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of the fluoroethoxy group often requires sophisticated fluorination techniques or nucleophilic substitution reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated functionalizations, are frequently employed to achieve high yields and purity. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of fine-tuning reaction conditions to optimize the production of specialized compounds like this one.
From a materials science perspective, 4-(2-Fluoroethoxy)phenylboronic acid has found applications in the development of smart materials and functional polymers. Boronic acids can participate in dynamic covalent chemistry, allowing for the creation of materials that exhibit reversible changes in response to external stimuli. The incorporation of the fluoroethoxy group can influence these properties by altering solubility, thermal stability, or mechanical strength. Such materials are being explored for use in drug delivery systems, where stimuli-responsive polymers could enhance targeted release or controlled degradation.
Recent advancements in computational chemistry have also contributed to our understanding of how 4-(2-Fluoroethoxy)phenylboronic acid interacts with biological targets. Molecular modeling studies have revealed insights into its binding modes within enzymes or receptors, providing a rational basis for designing more potent derivatives. These computational approaches are complemented by experimental validations using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. By integrating both computational and experimental data, researchers can refine their strategies for developing novel therapeutics based on boronic acid scaffolds.
The role of fluorinated aromatic compounds like 4-(2-Fluoroethoxy)phenylboronic acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Fluorine atoms are known to enhance metabolic stability and bioavailability, making fluorinated molecules attractive candidates for crop protection agents or industrial additives. The unique electronic properties imparted by fluorine can also improve material performance in applications such as liquid crystals or organic electronics.
In conclusion,4-(2-Fluoroethoxy)phenylboronic acid (CAS No. 1256355-63-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features enable diverse applications ranging from biochemical assays to drug development and advanced materials engineering. As research continues to uncover new functionalities and synthetic methodologies,this compound is poised to play an increasingly important role in addressing challenges in medicine, technology,and industry.
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